![molecular formula C16H11FN6OS2 B2690507 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 893910-39-9](/img/structure/B2690507.png)
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H11FN6OS2 and its molecular weight is 386.42. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oncology Research
Targeting Oncogenic KIT and PDGFRA Alterations: The compound has shown promise in treating disorders associated with oncogenic KIT and PDGFRA alterations. These alterations are often implicated in various cancers, including gastrointestinal stromal tumors (GISTs) and certain types of leukemia. By inhibiting these altered kinases, the compound may help suppress tumor growth and improve patient outcomes .
Kinase Inhibition
ERK1/2 Inhibition: The compound exhibits selective inhibition of extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 play crucial roles in the RAS/RAF/MEK/ERK signaling cascade, which is frequently dysregulated in cancer. By targeting ERK1/2, this compound may interfere with downstream signaling pathways, potentially slowing tumor progression .
Neurotensin Receptor Modulation
Nonpeptide Neurotensin Receptor Type 2 Compound: Interestingly, the compound has been identified as a selective nonpeptide modulator of neurotensin receptor type 2. Neurotensin receptors are involved in various physiological processes, including neurotransmission and cell proliferation. Further research into its effects on neurotensin signaling may reveal novel therapeutic avenues .
Crystallography and Formulation
Crystalline Forms: Various crystalline forms of the compound have been characterized. These forms impact solubility, stability, and bioavailability. Understanding the crystal structures can aid in drug formulation and optimization for clinical use .
Pharmacokinetics and Toxicology
ADME Properties: Investigations into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties are essential for drug development. Researchers study its pharmacokinetics and assess potential toxicity to ensure safety and efficacy .
Computational Modeling
Molecular Docking Studies: Computational approaches, such as molecular docking, can predict how the compound interacts with its target proteins. These studies guide drug design and optimization by identifying key binding sites and interactions .
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the extracellular signal-regulated kinases erk1/2 , which are essential nodes within the RAS/RAF/MEK/ERK signaling cascade .
Mode of Action
Compounds that inhibit erk1/2, such as this one might, typically work by preventing the activation of these kinases, thereby disrupting the signaling cascade .
Biochemical Pathways
The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide likely affects the RAS/RAF/MEK/ERK signaling cascade, given its potential inhibition of ERK1/2 . This pathway is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Result of Action
Inhibition of erk1/2 typically results in disruption of the signaling cascade, potentially affecting cell proliferation, differentiation, and survival .
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6OS2/c17-10-1-3-11(4-2-10)23-14-12(7-21-23)15(20-9-19-14)26-8-13(24)22-16-18-5-6-25-16/h1-7,9H,8H2,(H,18,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCGLDJXMRILBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=NC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.